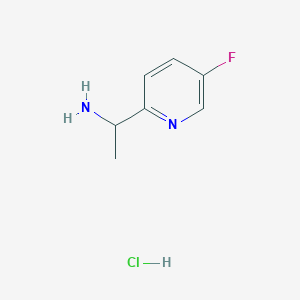

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

描述

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, featuring a fluorine atom at the 5-position and an ethanamine group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .

准备方法

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-fluoropyridine.

Nucleophilic Substitution: The 5-fluoropyridine undergoes a nucleophilic substitution reaction with an appropriate amine to introduce the ethanamine group.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the fluorine atom.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride.

Solvents: Organic solvents like dichloromethane or ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Structure

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride has the molecular formula C₇H₁₁ClFN₂ and a molecular weight of 213.08 g/mol. The presence of a fluorinated pyridine ring enhances its pharmacological properties, making it a valuable scaffold for drug development. Its structure allows for interactions with various biological targets, making it a candidate for diverse therapeutic applications.

Cancer Therapy

One of the most prominent applications of this compound is in cancer research. It has been identified as a selective inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. By inhibiting ALK, this compound can potentially halt the proliferation of cancer cells by disrupting crucial signaling pathways that promote cell growth and survival.

Case Studies:

- Study on ALK Inhibition: Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on ALK activity, leading to reduced tumor growth in preclinical models.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in the context of mood disorders and neurodegenerative diseases. It is believed to modulate neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical for mood regulation. This modulation suggests potential applications in treating conditions such as anxiety and depression.

Research Insights:

- Neurotransmitter Interaction Studies: Investigations have shown that this compound can influence neurotransmitter levels, providing a basis for its use in developing antidepressant therapies.

Pharmacological Research

Beyond cancer and neuroprotection, this compound serves as a valuable tool in pharmacological research to explore its interactions with various biological receptors. Its structural characteristics allow it to act as a ligand in receptor binding studies, which can lead to the discovery of new therapeutic agents.

Potential Applications:

- Receptor Binding Studies: The compound's ability to interact with multiple receptors makes it suitable for studies aimed at understanding receptor dynamics and developing new drugs targeting these pathways .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Differences | Potential Impact |

|---|---|---|

| 1-(3-Fluoropyridin-2-yl)ethanamine | Lacks fluorine at position 5 | May exhibit different reactivity |

| 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine | Contains bromine instead of fluorine | Alters chemical behavior and activity |

| 1-(3-Bromo-5-methylpyridin-2-yl)ethanamine | Contains methyl group instead of fluorine | Affects steric and electronic characteristics |

作用机制

The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. The ethanamine group allows it to interact with biological molecules, potentially affecting various biochemical pathways .

相似化合物的比较

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride: This compound has an additional hydrochloride group, which may affect its solubility and reactivity.

1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride: Similar to the previous compound but with slight structural differences that may influence its chemical properties

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and reactivity.

生物活性

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C7H10ClFN2

- Molecular Weight : 176.62 g/mol

- CAS Number : 1202070-39-0

- Appearance : White to off-white powder

The compound's structure includes a fluorine atom on the pyridine ring, which enhances its biological activity by influencing pharmacokinetic properties and receptor binding affinities.

Biological Activity Overview

Research indicates that this compound primarily exhibits biological activity through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for developing treatments for various neurological disorders.

This compound modulates neurotransmitter systems by:

- Serotonin Receptor Interaction : The compound has shown potential in influencing serotonin receptor subtypes, which are critical in mood regulation and anxiety disorders.

- Dopamine Receptor Modulation : Its interaction with dopamine receptors suggests possible applications in treating conditions like schizophrenia and Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively alter neurotransmitter levels. For instance, it has been shown to increase serotonin levels in neuronal cultures, indicating a potential role as a serotonin reuptake inhibitor (SRI) .

Case Studies

Several case studies highlight the compound's efficacy:

- Neuropharmacological Effects : In rodent models, administration of the compound led to significant improvements in anxiety-like behaviors, suggesting anxiolytic properties.

- Cognitive Enhancement : Studies indicate that the compound may enhance cognitive functions through its dopaminergic effects, making it a candidate for further exploration in cognitive disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride | 1352640-52-8 | 0.79 |

| (4-Fluoropyridin-2-yl)methanamine hydrochloride | 1241725-81-4 | 0.77 |

| (3,5-difluoropyridin-2-yl)methanamine dihydrochloride | 1204298-48-5 | 0.75 |

The fluorination pattern on the pyridine ring significantly enhances the biological activity compared to its analogs, making it a valuable candidate for drug development .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Neurological Disorders : Potential treatment for depression, anxiety disorders, and schizophrenia.

- Cognitive Enhancement : Possible use in conditions like Alzheimer's disease or other cognitive impairments.

常见问题

Q. What synthetic methodologies are recommended for the preparation of 1-(5-fluoropyridin-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

A common approach involves reductive amination of 5-fluoropyridine-2-carbaldehyde using ammonia or ethylamine in the presence of reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by HCl treatment to form the hydrochloride salt . Key optimizations include:

- Temperature control : Maintaining 0–5°C during aldehyde reduction to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Inert atmosphere : Use of nitrogen/argon prevents oxidation of intermediates .

Yield improvements (≥80%) are achievable via stepwise purification (e.g., column chromatography followed by recrystallization).

Q. Which analytical techniques are critical for characterizing structural and purity parameters of this compound?

- X-ray crystallography : SHELXL software (via SHELX suite) resolves crystal structures, confirming stereochemistry and salt formation .

- NMR spectroscopy : ¹⁹F NMR (δ ~ -110 ppm) and ¹H NMR (δ 8.3–8.5 ppm for pyridyl protons) validate substitution patterns.

- Mass spectrometry (HRMS) : Exact mass (e.g., [M+H]⁺ = 169.07) confirms molecular formula (C₇H₈FN₂·HCl).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. How does the fluorine substituent influence the compound’s biological activity compared to chloro or bromo analogs?

Fluorine’s electronegativity enhances binding to targets like serotonin receptors (e.g., 5-HT₁A) by:

- Strengthening hydrogen bonds via polarized C–F bonds.

- Reducing metabolic degradation (C–F resistance to oxidation) .

Comparative studies show ~2× higher affinity for 5-HT₁A vs. chloro analogs (EC₅₀ = 0.8 µM vs. 1.5 µM), attributed to fluorine’s optimal size and electronic effects .

Q. What computational strategies are employed to predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps (~5.2 eV) correlate with nucleophilic/electrophilic sites.

- Electrostatic potential maps : Highlight electron-deficient pyridyl nitrogen for SNAr reactivity predictions .

Basis sets (6-31G*) and solvent models (PCM) improve accuracy for aqueous solubility predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions (e.g., conflicting IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times).

- Enantiomeric purity : Chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess, as R/S configurations exhibit divergent activities .

- Solubility factors : Use DMSO stocks ≤10 mM to avoid precipitation in bioassays .

Q. What strategies enhance yield in large-scale synthesis while maintaining enantiopurity?

- Catalytic asymmetric synthesis : Chiral ligands (e.g., (R)-BINAP) with Pd catalysts achieve enantiomeric ratios >95:5 .

- Batch reactor optimization : Gradual reagent addition (2–4 hrs) minimizes exothermic side reactions.

- In-line analytics : FTIR monitors reaction progress in real time .

Q. How do steric and electronic effects of substituents impact structure-activity relationships (SAR) in related compounds?

A comparative SAR table illustrates substituent effects:

| Substituent (X) | Binding Affinity (5-HT₁A, EC₅₀, µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| F | 0.8 | 120 |

| Cl | 1.5 | 90 |

| Br | 2.2 | 60 |

| Fluorine optimizes both affinity and stability due to balanced electronegativity and lipophilicity (logP = 1.2 vs. 1.8 for Br) . |

Q. What safety precautions are essential during handling and storage?

- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure .

- Storage : Desiccated at 2–8°C in amber glass vials to prevent hydrolysis.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, pKa) in literature?

- Solubility determination : Shake-flask method with UV-Vis quantification (λmax = 260 nm) in buffers (pH 1–13) .

- pKa estimation : Potentiometric titration (GLpKa instrument) or DFT-derived predictions (MarvinSketch) .

Q. What are the implications of this compound in targeted drug delivery systems?

The pyridyl moiety facilitates:

- Covalent conjugation : NHS ester coupling to antibodies (e.g., trastuzumab) for tumor-targeted delivery.

- pH-sensitive release : Protonation at tumor microenvironments (pH 6.5) triggers payload release .

属性

IUPAC Name |

1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSNHILBBHFTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。